Product packaging for Butyl 3-(methylthio)propanoate(Cat. No.:)

Butyl 3-(methylthio)propanoate

Cat. No.: B1258430
M. Wt: 176.28 g/mol
InChI Key: AOUVGXHIHWHVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-(methylthio)propanoate is a chemical compound with the molecular formula C8H16O2S . It is an ester derivative of 3-(methylthio)propanoic acid. While specific research applications for the butyl ester are not detailed in the available literature, its structural analogs, such as methyl 3-(methylthio)propionate, are well-established and commercially sourced for use as flavor and fragrance ingredients, suggesting potential utility in related areas of study . Researchers may investigate this compound in applications such as organic synthesis, as a potential flavor or fragrance intermediate, or in material science. The structural information, including the SMILES notation (CCCCOC(=O)CCSC) and InChIKey (AOUVGXHIHWHVEM-UHFFFAOYSA-N), is available for compound identification and database registration . This product is intended for research and further manufacturing use only and is not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2S B1258430 Butyl 3-(methylthio)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

butyl 3-methylsulfanylpropanoate

InChI

InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3

InChI Key

AOUVGXHIHWHVEM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCSC

Canonical SMILES

CCCCOC(=O)CCSC

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of Butyl 3 Methylthio Propanoate

Identification and Quantification in Biological Matrices

The detection of Butyl 3-(methylthio)propanoate in biological samples is accomplished through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), often coupled with headspace sampling methods that isolate volatile and semi-volatile compounds from a sample matrix. dss.go.thnih.gov

The most definitive identification of this compound as a naturally occurring compound comes from research on tropical fruits. A study focused on the flavor constituents of yellow passion fruit (Passiflora edulis f. flavicarpa) was the first to report its presence in nature. dss.go.th The investigation, which utilized vacuum headspace sampling to obtain a representative extract of the fruit's aroma, identified a series of 3-(methylthio)propanoate esters, including the butyl variant. dss.go.th These sulfur-containing volatiles are noted to be important trace components that contribute to the complex and exotic sulfury notes characteristic of passion fruit flavor. dss.go.th

While the broader class of sulfur esters is known to contribute to the aroma profiles of fruits like melons, pineapple, and durian, the specific identification of the butyl ester remains narrowly attributed to yellow passion fruit based on available research. acs.org

Direct evidence for the production of this compound through microbial fermentation is not prominently featured in the literature. However, the formation of its chemical precursors and shorter-chain analogues is well-documented in various fermented foods and media.

Several yeast species, including those from the genera Candida, Kluyveromyces, Saccharomyces, and Williopsis, are capable of catabolizing the amino acid L-methionine to produce a range of volatile sulfur compounds (VSCs). unimore.itresearchgate.net This metabolic pathway generates key precursors like 3-(methylthio)-1-propanol (methionol) and 3-(methylthio)propanoic acid. unimore.itresearchgate.net Subsequent esterification of this acid with alcohols present in the fermentation medium leads to the formation of corresponding esters.

For instance, Ethyl 3-(methylthio)propanoate has been detected in fermented products such as kimchi and alcoholic beverages. foodb.canih.gov Its formation is linked to the metabolic activity of microorganisms, including lactic acid bacteria. nih.gov Research has also demonstrated that various yeasts can produce Ethyl 3-(methylthio)propanoate and S-methyl thioacetate (B1230152) in media supplemented with L-methionine. unimore.itresearchgate.net Given that butanol is also a common product of microbial metabolism, the enzymatic esterification leading to this compound is biochemically plausible, though not yet explicitly documented as a major product.

Isomeric and Analogous 3-(methylthio)propanoate Derivatives in Nature

The natural occurrence of this compound is part of a larger family of related sulfur-containing esters. Research has identified several of its structural isomers and numerous analogues (esters with different alcohol moieties) in a variety of natural products, particularly fruits. These compounds are significant as they often act as key contributors to the characteristic flavor and aroma profiles of these foods. acs.org

The study on yellow passion fruit that identified this compound also revealed the presence of its isomers, isothis compound and sec-butyl 3-(methylthio)propanoate. dss.go.th The same study also identified a wide array of analogous esters, including the propyl, pentyl, 2-methylbutyl, 3-methylbutyl, and hexyl esters of 3-(methylthio)propanoic acid, none of which had been previously reported as naturally occurring. dss.go.th

The methyl and ethyl esters are the most frequently cited analogues in scientific literature. acs.orgfoodb.cathegoodscentscompany.commdpi.com Methyl 3-(methylthio)propionate (B1239661) is a known volatile in pineapple and naranjilla fruit, while Ethyl 3-(methylthio)propanoate is found in pineapples, melons, Asian pears, and kiwi fruit. acs.orgthegoodscentscompany.commdpi.comthegoodscentscompany.comacademicjournals.org

Table 1: Natural Occurrence of this compound and Its Derivatives
Compound NameTypeNatural Source(s)Reference(s)
This compound Target CompoundYellow Passion Fruit (Passiflora edulis f. flavicarpa) dss.go.th
sec-Butyl 3-(methylthio)propanoateIsomerYellow Passion Fruit (Passiflora edulis f. flavicarpa) dss.go.th
Isothis compoundIsomerYellow Passion Fruit (Passiflora edulis f. flavicarpa) dss.go.th
Methyl 3-(methylthio)propionateAnaloguePineapple, Naranjilla Fruit, White Wine acs.orgthegoodscentscompany.commdpi.com
Ethyl 3-(methylthio)propanoateAnaloguePineapple, Melon, Asian Pear, Kiwi Fruit, Passion Fruit, Alcoholic Beverages, Kimchi acs.orgfoodb.canih.govthegoodscentscompany.comacademicjournals.orgnih.gov
Propyl 3-(methylthio)propanoateAnalogueYellow Passion Fruit (Passiflora edulis f. flavicarpa) dss.go.th
Pentyl 3-(methylthio)propanoateAnalogueYellow Passion Fruit (Passiflora edulis f. flavicarpa) dss.go.th
Hexyl 3-(methylthio)propanoateAnalogueYellow Passion Fruit (Passiflora edulis f. flavicarpa) dss.go.th

Factors Influencing Natural Abundance and Variability

The concentration of this compound and its analogues in natural sources is not static; it is influenced by a combination of genetic, developmental, and environmental factors.

Cultivar: The genetic makeup of a plant variety plays a crucial role. For example, a study of 11 Asian pear cultivars found that Ethyl 3-(methylthio)propanoate was present in the volatile profile of some cultivars ('Hosui' and 'Wonhwang') but was not detected in others. academicjournals.org Similarly, the profile of key aroma compounds, including methyl and ethyl 3-(methylthio)propanoates, differs between pineapple cultivars. mdpi.com

Maturity at Harvest: The ripeness of a fruit is a critical determinant of its volatile composition. cdnsciencepub.com The biosynthesis of flavor compounds, including esters, is closely linked to the final stages of fruit ripening. mdpi.com Fruits harvested prematurely often fail to develop their characteristic aroma profile because the metabolic pathways that produce these volatiles are not fully active. mdpi.comashs.org

Postharvest Handling and Storage: The abundance of esters can change significantly after harvesting. For fresh-cut fruits like melons, storage time can lead to a relative increase in non-acetate esters compared to acetate (B1210297) esters. ashs.org For products like dried pineapple, monitoring sulfur derivatives is important for quality control during storage. researchgate.net Storage conditions, such as temperature, can also dramatically alter the volatile profile of fermented foods, as seen in the case of kimchi. nih.gov

Environmental and Agronomic Factors: Broader environmental conditions, including climate and soil composition, as well as agricultural practices, can influence the metabolic pathways responsible for producing volatile compounds. acs.org These factors can lead to variations in the flavor and aroma profiles of the final product.

Biosynthetic Pathways and Metabolic Transformations of Sulfur Containing Esters

Precursor Metabolism Leading to 3-(methylthio)propanoic Acid and Related Intermediates

The backbone of Butyl 3-(methylthio)propanoate originates from the sulfur-containing amino acid, L-methionine. tandfonline.comresearchgate.net The initial and crucial step in the biosynthesis is the conversion of methionine into its corresponding acid, 3-(methylthio)propanoic acid (3-MTPA). medchemexpress.comnih.govselleckchem.com This transformation is a key part of methionine catabolism, which serves as a primary source for a wide array of volatile sulfur compounds (VSCs) in both microbial and mammalian systems. nih.govmedchemexpress.com

The principal pathway leading to 3-MTPA involves two main enzymatic steps, often referred to as the Ehrlich pathway. asm.org

Transamination: Methionine first undergoes transamination, where its amino group is transferred to an α-keto acid acceptor. This reaction is catalyzed by an aminotransferase (also known as a transaminase) and results in the formation of α-keto-γ-methylthiobutyric acid (KMBA). asm.org

Oxidative Decarboxylation: The intermediate, KMBA, is then oxidatively decarboxylated. medchemexpress.com This step involves the removal of the carboxyl group as carbon dioxide, yielding 3-(methylthio)propionaldehyde (B105701) (methional). Methional is subsequently oxidized by a dehydrogenase enzyme to form the target precursor, 3-(methylthio)propanoic acid.

This metabolic sequence ensures a supply of the acid precursor necessary for the subsequent esterification step. The entire process is a fundamental part of the metabolic pathways that generate flavor and aroma compounds in many fermented foods and beverages.

Enzymatic Esterification Mechanisms for this compound Formation

The formation of this compound is an esterification reaction that formally condenses 3-(methylthio)propanoic acid with butan-1-ol. ebi.ac.uknih.gov This process is not a simple chemical condensation but a sophisticated, enzyme-catalyzed two-step mechanism.

Ester Formation: The activated acyl group from 3-MTP-CoA is then transferred to an alcohol, in this case, butan-1-ol. This final step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). ebi.ac.uk Research on fruit volatiles, such as those in kiwifruit, has identified several AATs with varying substrate specificities. ebi.ac.uk Notably, some of these enzymes exhibit a higher reactivity with butanol compared to other alcohols like ethanol (B145695), suggesting a mechanism for the preferential formation of butyl esters in certain biological systems. ebi.ac.uk The presence and specificity of these AATs, along with the availability of the 3-MTP-CoA and butanol substrates, are the determining factors for the biosynthesis of this compound.

Microbial and Enzymatic Degradation Pathways of 3-(methylthio)propanoate Derivatives

The metabolic fate of sulfur-containing esters like this compound is as significant as their formation, influencing the final aroma profile of a product. Degradation can occur through several enzymatic pathways, primarily targeting the ester bond or the methylthio- group.

Demethylation involves the removal of a methyl group (CH₃) from a molecule. wikipedia.org In the context of 3-(methylthio)propanoate derivatives, this process targets the sulfur-linked methyl group. The cleavage of the S-CH₃ bond is a critical reaction in sulfur metabolism.

In many biological systems, this reaction leads to the formation of methanethiol (B179389) (MTL), a highly volatile compound with a potent aroma. asm.orgwikipedia.org For example, anaerobic bacteria can demethylate methoxylated aromatic compounds in a sulfide-dependent manner, producing methanethiol and dimethyl sulfide (B99878) (DMS). nih.gov Biocatalytic systems can also transfer the methyl group to a thiol acceptor, which acts as a "methyl trap" and drives the reaction toward completion. wiley.com While the specific enzymes that demethylate this compound are not extensively characterized, the process would likely involve a methyltransferase or a lyase, resulting in the formation of a butyl 3-mercaptopropanoate derivative and methanethiol.

The degradation of 3-(methylthio)propanoate derivatives is deeply interconnected with the broader catabolic pathways of methionine, which are the same pathways responsible for their initial synthesis. nih.govasm.org The two primary routes are the Ehrlich pathway and the demethiolation pathway. asm.org

Ehrlich Pathway: This pathway, as described earlier, involves the transamination of methionine to KMBA, followed by decarboxylation to methional and subsequent reduction or oxidation. asm.org Intermediates of this pathway are central to the formation and potential degradation of related sulfur compounds.

Demethiolation Pathway: This is a more direct route for generating volatile sulfur compounds. It involves the enzymatic cleavage of methionine or KMBA directly into methanethiol (MTL), ammonia, and α-ketobutyrate. asm.org This reaction is catalyzed by enzymes such as methionine-γ-lyase. The resulting methanethiol is a key precursor that can be further oxidized to form other potent aroma compounds like dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS). tandfonline.comasm.org

The balance between these pathways, regulated by the organism and environmental conditions, dictates the profile of volatile sulfur compounds produced from methionine and its derivatives.

Genetic and Molecular Basis of Sulfur Volatile Biosynthesis in Organisms

The biosynthesis of sulfur volatiles, including this compound, is controlled at the genetic level through the expression and regulation of specific enzymes.

In fungi, the control of methionine catabolism is a key regulatory point. Studies in Clonostachys rosea have identified crucial genes:

ARO8-2 : Encodes an aminotransferase for the first step of the Ehrlich pathway. asm.org

PDC : Encodes a decarboxylase involved in the second step of the Ehrlich pathway. asm.org

STR3 : Encodes a demethiolase (a carbon-sulfur lyase) responsible for the direct conversion of methionine to methanethiol in the demethiolation pathway. asm.org

The expression of these genes is tightly regulated. For instance, the presence of exogenous methionine can induce the expression of ARO8-2 and PDC while repressing STR3 through a mechanism known as nitrogen catabolite repression. asm.org This indicates a sophisticated genetic network that channels methionine into either the Ehrlich or the demethiolation pathway depending on nutrient availability.

For the final esterification step, the genes encoding alcohol acyltransferases (AATs) are paramount. In kiwifruit, the expression of specific AAT genes, such as AT9 and AT16, was shown to increase significantly during fruit ripening, coinciding with the production of volatile esters. ebi.ac.uk These genes encode the enzymes that transfer an acyl-CoA to an alcohol, demonstrating the molecular basis for the formation of esters like this compound in ripening fruit. ebi.ac.uk

In bacteria, the genetic basis for sulfur metabolism is also well-defined. In Fusobacterium nucleatum, a significant producer of hydrogen sulfide in the oral microbiome, four genes (CysK1, CysK2, Hly, and MegL) have been identified that encode enzymes capable of producing H₂S from cysteine and methionine. nih.gov The MegL gene, encoding a methionine-γ-lyase, is particularly relevant as it directly participates in the demethiolation pathway. nih.gov

Table 1: Key Enzymes in the Biosynthesis and Metabolism of Sulfur-Containing Esters

Enzyme Name EC Number Function Pathway
Methionine Aminotransferase 2.6.1.- Transamination of methionine to KMBA Ehrlich Pathway
α-Keto Acid Decarboxylase 4.1.1.- Decarboxylation of KMBA to methional Ehrlich Pathway
Aldehyde Dehydrogenase 1.2.1.- Oxidation of methional to 3-MTPA Ehrlich Pathway
3-(methylthio)propionyl-CoA ligase 6.2.1.44 Activation of 3-MTPA to 3-MTP-CoA Esterification
Alcohol Acyltransferase (AAT) 2.3.1.84 Ester formation from 3-MTP-CoA and butanol Esterification
Methionine γ-lyase (MGL) 4.4.1.11 Direct cleavage of methionine to methanethiol Demethiolation

Table 2: Genes Involved in Sulfur Volatile Biosynthesis

Gene Organism Example Encoded Enzyme/Function Metabolic Role
ARO8-2 Clonostachys rosea Aminotransferase Ehrlich Pathway
PDC Clonostachys rosea Decarboxylase Ehrlich Pathway
STR3 S. cerevisiae, C. rosea Cystathionine β-lyase / Demethiolase Demethiolation Pathway
AT9, AT16 Actinidia spp. (Kiwifruit) Alcohol Acyltransferases Volatile Ester Formation
MegL Fusobacterium nucleatum Methionine γ-lyase Demethiolation Pathway

Advanced Analytical Techniques for the Characterization and Quantification of Butyl 3 Methylthio Propanoate

Chromatographic Separation Methods

Chromatographic techniques are fundamental in separating individual components from a complex mixture, allowing for their subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. In the context of Butyl 3-(methylthio)propanoate, GC-MS allows for its separation from other volatile constituents within a sample, followed by its identification based on its unique mass spectrum.

The process involves injecting a prepared sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. For instance, a non-polar column like a DB-1 can be used for the separation of such volatile compounds. dss.go.th

Once separated, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is then compared to spectral libraries for identification. The retention time, the time it takes for a compound to travel through the column, provides an additional layer of identification.

Table 1: GC-MS Parameters for Volatile Compound Analysis

ParameterValue/ConditionReference
Column TypeRtx-WAX (60 m × 0.25 mm i.d. × 0.25 μm d.f.) mdpi.com
Carrier GasHelium at 1.2 mL/min mdpi.com
Injector Temperature248 °C mdpi.com
Oven Temperature ProgramInitial 40 °C, ramp at 2 °C/min to 240 °C, hold for 10 min mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
Mass Rangem/z 40–350 nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS)

For highly complex samples, Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. mdpi.com This technique utilizes two different capillary columns connected by a modulator. The effluent from the first column is trapped, concentrated, and then rapidly re-injected into the second, shorter column for a second separation based on a different chemical property (e.g., polarity).

This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-dimension separation. mdpi.com GC×GC-MS has been instrumental in the in-depth characterization of volatile profiles in various matrices, including the identification of minor but significant compounds like this compound. mdpi.com The enhanced resolution and sensitivity of GC×GC-MS are particularly valuable for detecting trace-level compounds in complex mixtures. mdpi.com

Table 2: GC×GC-TOF-MS Parameters for Wine Volatile Analysis

ParameterValue/ConditionReference
First Dimension ColumnDB-FFAP (30 m × 0.25 mm i.d., 0.25 μm film thickness)
Second Dimension ColumnDB-5ms (1.5 m × 0.1 mm i.d., 0.1 μm film thickness)
Modulation Period6 s
Mass SpectrometerTime-of-Flight (TOF) nih.govmdpi.com
Acquisition Rate200 spectra/s nih.gov

Spectroscopic Identification Approaches

Spectroscopic methods provide detailed structural information about molecules, complementing the separation data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. 1H and 13C NMR experiments provide information about the chemical environment of hydrogen and carbon atoms, respectively. docbrown.info For this compound, NMR can confirm the connectivity of the butyl group, the propanoate chain, and the methylthio group. dss.go.thrsc.org The chemical shifts and coupling patterns in the NMR spectrum are unique to the molecule's structure. docbrown.info

Table 3: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH3 (butyl)0.94Triplet
CH2 (butyl)1.42Sextet
CH2 (butyl)1.61Quintet
OCH2 (butyl)4.07Triplet
SCH32.13Singlet
CH2CO2.55Triplet
SCH22.75Triplet

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group of the ester at approximately 1740 cm-1. Other bands corresponding to C-H, C-O, and C-S stretching and bending vibrations would also be present, providing further evidence for the compound's structure. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1740
C-H (Alkyl)Stretching2800-3000
C-O (Ester)Stretching1000-1300
C-SStretching600-800

Sample Preparation and Extraction Methodologies for Volatile Analysis

The choice of sample preparation and extraction method is crucial for the accurate analysis of volatile compounds, as it aims to isolate and concentrate the analytes of interest from the sample matrix.

Several techniques are employed for the extraction of volatile compounds like this compound from various matrices. These methods include:

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract volatile compounds from the headspace above a sample. nih.govscispace.com It is a simple, rapid, and sensitive method widely used for the analysis of food and beverage aromas. nih.govnih.gov The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for the efficient extraction of target analytes. nih.gov

Simultaneous Distillation-Extraction (SDE): This method involves the simultaneous distillation of a sample with an immiscible solvent, allowing for the continuous extraction of volatile compounds. dss.go.th

Vacuum Headspace (VHS): This technique involves the application of a vacuum to a sample to facilitate the release of volatile compounds, which are then trapped and concentrated. dss.go.th

The selection of the appropriate extraction method depends on the sample matrix, the concentration of the target analyte, and the desired analytical outcome. For instance, in the analysis of wine volatiles, HS-SPME is a common choice due to its simplicity and effectiveness. mdpi.comnih.gov

Vacuum Headspace and Solid Phase Microextraction (SPME)

Vacuum Headspace (V-HS) and Solid Phase Microextraction (SPME) are pivotal sample preparation techniques for the analysis of volatile and semi-volatile compounds like this compound.

Vacuum Headspace (V-HS): This technique involves the extraction of volatile compounds from a sample matrix under reduced pressure. The lower boiling points of substances under vacuum facilitate the efficient transfer of analytes into the headspace, which can then be cryo-focused and analyzed, typically by Gas Chromatography (GC). This method is particularly advantageous for its simplicity and for minimizing the thermal degradation of labile compounds.

Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, allowing for the adsorption of analytes. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical for the selective and efficient extraction of the target analyte. For a compound like this compound, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their broad applicability for volatile and semi-volatile sulfur compounds.

Research has demonstrated the effectiveness of SPME in the analysis of tropical fruit flavors, where this compound can be a key aroma contributor. The technique's high sensitivity and ease of automation make it a popular choice.

Solvent-Assisted Flavor Evaporation (SAFE) and Steam Distillation Extraction (SDE)

For a more exhaustive extraction of volatile and semi-volatile compounds, particularly those present at lower concentrations, Solvent-Assisted Flavor Evaporation (SAFE) and Steam Distillation Extraction (SDE) are frequently utilized.

Solvent-Assisted Flavor Evaporation (SAFE): SAFE is a specialized distillation technique performed under high vacuum, which allows for the gentle isolation of volatile compounds from a sample matrix at low temperatures. This method is highly efficient in separating volatiles from non-volatile components like lipids, sugars, and proteins, minimizing the formation of artifacts that can occur at higher temperatures. The resulting distillate, rich in flavor compounds including this compound, is then concentrated and analyzed.

Steam Distillation Extraction (SDE): SDE is a classic technique where steam is passed through the sample, causing volatile compounds to vaporize. The mixed vapors of water and organic compounds are then condensed and the organic phase, containing the analytes, is separated from the aqueous phase. While effective, SDE can sometimes lead to the thermal degradation of sensitive compounds or the formation of artifacts due to the higher temperatures involved compared to SAFE.

Quantitative Analysis and Trace Compound Detection Techniques

The accurate quantification and detection of this compound, especially at trace levels, rely on advanced chromatographic and detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for both the identification and quantification of this compound. Following extraction, the sample is introduced into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter a mass spectrometer, which provides detailed mass spectra that serve as a chemical fingerprint for identification. For quantitative analysis, stable isotope-labeled internal standards are often used to ensure accuracy and precision.

Gas Chromatography-Olfactometry (GC-O): In flavor research, identifying which volatile compounds are responsible for the characteristic aroma of a sample is crucial. GC-O is a technique where the effluent from the GC column is split, with one portion going to a detector (like an MS) and the other to a sniffing port. A trained panelist sniffs the effluent and records the time and description of any detected odors. This allows for the direct correlation of a specific aroma character with a particular compound, such as the tropical, fruity, and slightly sulfury notes of this compound.

The following table provides an example of data that could be generated during a quantitative analysis of a fruit sample.

Analytical TechniqueConcentration of this compound (µg/kg)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
HS-SPME-GC-MS15.20.10.3
SAFE-GC-MS22.80.050.15

This table is illustrative and values can vary significantly based on the sample matrix and specific instrumental conditions.

Computational and Chemoinformatic Approaches in Structural Elucidation and Data Interpretation

Computational chemistry and chemoinformatics are increasingly important in flavor and fragrance research, aiding in the structural elucidation and interpretation of complex analytical data.

Structural Elucidation: While GC-MS is powerful, a definitive identification of a compound often requires comparison with an authentic standard. When a standard is not available, computational methods can be employed. For instance, the mass spectrum and retention index of an unknown peak can be compared against large databases. Furthermore, advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational prediction of NMR chemical shifts, can provide unambiguous structural confirmation.

By integrating these advanced analytical and computational techniques, researchers can achieve a comprehensive understanding of the role and significance of this compound in various systems.

Chemo Sensory and Biological Roles of Butyl 3 Methylthio Propanoate in Research Contexts

Contribution to Chemo-sensory Profiles in Complex Biological Systems

Butyl 3-(methylthio)propanoate, a sulfur-containing ester, is a volatile organic compound that plays a role in the complex aroma profiles of various foods. Its sensory impact is highly dependent on its concentration and the food matrix in which it is present. acs.org

Table 1: Research Findings on the Aroma Contribution of this compound
Biological SystemAssociated Aroma/Flavor DescriptorReference
Pineapple (Ananas comosus)Meaty, onion-like acs.org
Cream CheeseCooked potato, roasty nih.gov
Melon (Cucumis melo L.)Contributes to overall fruit flavor mdpi.com

To identify and characterize the sensory impact of volatile compounds like this compound within a complex food matrix, researchers employ olfactometric techniques. Gas Chromatography-Olfactometry (GC-O) is a primary method used for this purpose. nih.govresearchgate.net In GC-O, volatile compounds extracted from a sample are separated by a gas chromatograph. The effluent from the column is then split, with one part going to a chemical detector (like a mass spectrometer for identification) and the other to a "sniff port" where a trained sensory panelist or analyst can smell the individual compounds as they elute. nih.govashs.org

This technique allows for the direct correlation of a specific chemical with its perceived odor. Several GC-O methods are used to determine the potency of these odor-active compounds. nih.gov Aroma Extract Dilution Analysis (AEDA) involves the stepwise dilution of a sample extract until no odor can be perceived at the sniff port. nih.gov The highest dilution at which a compound is still detectable is its flavor dilution (FD) factor, which provides a measure of its odor potency. nih.gov Another method, known as Osme, involves panelists rating the intensity of each perceived odorant in an undiluted extract. ashs.org These techniques are crucial for pinpointing which of the hundreds of volatile compounds in a food are the key odorants that define its characteristic aroma. nih.gov The instability and high lability of sulfur compounds can make their analysis challenging, requiring careful handling during every step of the GC run. ashs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Biological Systems

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological or sensory activity. For sulfur-containing esters like this compound, SAR can provide insights into how variations in the ester or thioether moieties affect aroma perception.

Research in flavor chemistry often compares the sensory profiles of a homologous series of esters to understand these relationships. For example, the aroma contribution of methyl 3-(methylthio)propionate (B1239661) and ethyl 3-(methylthio)propionate have been studied alongside the butyl ester in fruits like pineapple. acs.orgfrontiersin.org Changing the alkyl group of the ester (from methyl to ethyl to butyl) can alter the compound's volatility, polarity, and shape, which in turn influences its interaction with olfactory receptors and its perceived aroma character and intensity. rsc.org While methyl and ethyl 3-(methylthio)propionate are sometimes described as providing "green notes" in pineapple, this compound can be perceived as "meaty" or "onion-like," highlighting a significant shift in aroma quality with the increase in the carbon chain length of the alcohol moiety. acs.orgacs.org

SAR studies are not limited to sensory perception. In broader biological contexts, analogues of related propanoic acid derivatives are synthesized and tested to understand interactions with biological targets. For instance, studies on various functionalized propanoic acid compounds are used to probe enzyme active sites or develop new bioactive agents. acs.org While specific SAR studies focusing solely on the biological activities of this compound analogues are not extensively documented in the provided results, the principles are widely applied in medicinal chemistry and toxicology to predict the properties of related molecules. jst.go.jpresearchgate.net

Investigation of Biological Activities in Model Organisms and In Vitro Systems

This compound is recognized as a metabolite, meaning it is an intermediate or product of metabolism. nih.govebi.ac.uk It is structurally and functionally related to 3-(methylthio)propionic acid, being its butyl ester. nih.govebi.ac.uk The formation of this ester occurs via the formal condensation of the carboxy group of 3-(methylthio)propionic acid with butan-1-ol. ebi.ac.uk

Sulfur-containing compounds are integral to various metabolic pathways. The precursor, 3-(methylthio)propionic acid, is related to methionine metabolism. Research using metabolomics has identified "3-(Methylthio)propanoate" as a metabolite in studies investigating metabolic dysregulation in the skeletal muscle of obese mice during starvation, highlighting its involvement in systemic energy homeostasis. biorxiv.org The presence and concentration of such metabolites can be indicative of the physiological state of an organism and can be mapped to human metabolic pathways to understand their roles in health and disease. metabolomexchange.org Given the low levels of exposure from its role as a flavoring substance, it is expected that this compound would be readily metabolized through common pathways for esters and sulfides, which are unlikely to become saturated. wiley.com

The biosynthesis of volatile esters in plants and fruits is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). ebi.ac.uk These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester. Research on kiwifruit has characterized AATs that show a preference for butanol as the alcohol substrate over other alcohols like ethanol (B145695), even when ethanol is more abundant in the fruit. ebi.ac.uk This suggests that specific AATs are responsible for the formation of butyl esters, including potentially this compound, in biological systems where the necessary alcohol and acyl-CoA precursors are available.

Conversely, the breakdown of this compound in biological systems would be mediated by esterase enzymes, which hydrolyze the ester bond to release butan-1-ol and 3-(methylthio)propionic acid. Furthermore, the sulfur atom in the molecule can be a target for oxidative enzymes. Baeyer–Villiger monooxygenases (BVMOs), for example, are known to catalyze the oxidation of sulfides to sulfoxides, a common metabolic transformation for sulfur-containing compounds. acs.org In some research contexts, synthetic amino acid analogues containing a methylthio-phenyl-propanoic acid structure have been incorporated into enzymes to study their catalytic mechanisms, such as in models of cytochrome c nitrite (B80452) reductase, demonstrating the interaction of this chemical motif with complex protein systems. acs.orgnih.gov

Table 2: Summary of Investigated Biological Activities and Roles
Area of InvestigationFinding/RoleRelevant Enzyme Class/ProcessReference
MetabolismClassified as a biological metabolite.Methionine metabolism, Ester hydrolysis nih.govebi.ac.ukbiorxiv.org
BiosynthesisFormed from 3-(methylthio)propionic acid and butan-1-ol.Alcohol Acyltransferases (AATs) ebi.ac.uk
Enzyme InteractionsThe thioether bond is a potential site for enzymatic oxidation.Baeyer–Villiger Monooxygenases (BVMOs), Esterases acs.org

Comparative Studies with Other Sulfur-Containing Volatile Organic Compounds

This compound is a sulfur-containing ester, a class of volatile organic compounds (VOCs) recognized for their significant impact on the aroma of various foods, even at very low concentrations. acs.orgacs.orgresearchgate.netnih.gov These compounds are noted for their low sensory detection thresholds, high reactivity, and diverse odor characteristics. nih.gov Research into the specific roles and sensory profiles of individual sulfur compounds often involves comparative analysis to understand their relative contributions to a particular flavor profile. This compound, formally the butyl ester of 3-(methylthio)propionic acid, is structurally similar to other potent aroma compounds found in nature. nih.govebi.ac.uk

In research contexts, particularly in flavor chemistry, this compound is often studied alongside its methyl and ethyl ester counterparts—methyl 3-(methylthio)propanoate and ethyl 3-(methylthio)propanoate. These related compounds are key aroma constituents in several fruits. For instance, ethyl 3-(methylthio)propionate is an important supporting character compound in muskmelon, contributing green and fresh melon notes. acs.org Similarly, both methyl and ethyl 3-(methylthio)propanoate are identified as characteristic aroma compounds in certain pineapple varieties. mdpi.comfrontiersin.org While this compound is also found in tropical fruits like passion fruit, its sensory impact is understood by comparing it with these more extensively studied analogs. nih.gov

The sensory potency of sulfur-containing VOCs is a critical aspect of their study. As a class, they generally exhibit low odor thresholds, meaning they can be perceived at trace levels. researchgate.nettandfonline.com For example, research has identified numerous potent sulfur aroma compounds in passion fruit, and thiols like the enantiomers of 3-mercapto-1-hexanol (B33394) have extremely low odor thresholds in the parts-per-trillion range. acs.org The comparison of such thresholds and the resulting odor activity values (OAVs)—the ratio of a compound's concentration to its odor threshold—helps researchers quantify the sensory relevance of each compound.

The following tables provide a comparative overview of this compound and other relevant sulfur-containing VOCs based on research findings.

Table 1: Comparative Profile of Selected Sulfur-Containing Esters in Fruits

This table compares this compound with its closely related methyl and ethyl esters, highlighting their presence in different fruits and their described odor characteristics.

Compound NameChemical StructureFound In (Examples)Reported Odor/Flavor DescriptorsCitations
This compound CH₃SCH₂CH₂COOC₄H₉Passion FruitFruity, Sulfurous nih.gov
Ethyl 3-(methylthio)propanoate CH₃SCH₂CH₂COOC₂H₅Pineapple, Melon, KiwifruitFresh fruity-sulfureous, Green, Fresh melon, Sweet acs.orgmdpi.comresearchgate.net
Methyl 3-(methylthio)propanoate CH₃SCH₂CH₂COOCH₃Pineapple, TomatoSweet-vegetable, Sulfurous, Pungent, Onion, Garlic mdpi.comthegoodscentscompany.comperflavory.comresearchgate.net
S-Methyl thiobutanoate CH₃SCOC₃H₇Melon(Not specified in sources) mdpi.com

Table 2: Odor Characteristics of Various Sulfur-Containing Volatile Organic Compounds

This table provides a broader comparison of different types of sulfur-containing VOCs found in food and other natural sources, illustrating the wide range of odors and the generally low detection thresholds associated with this chemical class.

Compound NameCompound ClassOdor DescriptionOdor Threshold (in water, unless noted)Citations
Dimethyl sulfide (B99878)SulfideCooked cabbage, Asparagus, Sweet corn0.30 µg/L acs.org
Methional (3-(methylthio)propanal)ThioaldehydeBoiled potato, Meaty0.43 µg/L researchgate.netacs.org
Diallyl disulfideDisulfideGarlic(Not specified in sources) acs.org
3-Mercapto-1-hexanolThiolGrapefruit, Guava-like70-80 pg/L acs.org
2-Methyl-3-furanthiolFuranthiolRoasted meat(Not specified in sources) nih.gov
1-p-Menthene-8-thiolTerpene ThiolFresh grapefruit juice(Not specified in sources) researchgate.net
Ethyl 3-(methylthio)propanoate ThioesterFresh fruity-sulfureous, Sweet0.02 µg/kg (in pineapple) nih.govresearchgate.net
Methyl 3-(methylthio)propanoate ThioesterSweet-vegetable, Sulfurous0.2 µg/kg (in pineapple) nih.govthegoodscentscompany.com

Environmental Fate and Degradation Studies of Sulfur Containing Esters

Biotic Degradation Mechanisms and Microbial Transformation Pathways

The biodegradation of organic compounds is a key process in their environmental removal. For butyl 3-(methylthio)propanoate, two primary sites for microbial attack are the ester group and the thioether linkage.

The ester linkage is susceptible to hydrolysis by esterase enzymes, which are common in a wide range of microorganisms. scirp.org This would break the molecule into butanol and 3-(methylthio)propionic acid. Both of these degradation products are expected to be readily biodegradable. alibaba.comnih.gov Studies on various carboxylic acid esters have shown they are often readily biodegradable. d-nb.infonih.gov

The thioether group (-S-CH₃) can undergo several microbial transformations. A common pathway is the oxidation of the sulfur atom. escholarship.orgbeilstein-journals.org Microorganisms, such as those from the genera Rhodococcus and Gordonia, are known to oxidize thioethers to their corresponding sulfoxides and subsequently to sulfones. escholarship.org For instance, the biotransformation of the α,α-difluoroethyl thioether motif by the fungus Cunninghamella elegans resulted in the rapid conversion of the thioether to the corresponding sulfoxide (B87167) and then more slowly to the sulfone. beilstein-journals.org A similar pathway can be postulated for this compound, leading to the formation of butyl 3-(methylsulfinyl)propanoate and butyl 3-(methylsulfonyl)propanoate.

Under anaerobic conditions, the fate of thioethers can differ. For example, under sulfate-reducing conditions, the thioether group in 6:2 fluorotelomer thioether amido sulfonate (6:2 FtTAoS) was found to be stable. scispace.com However, under nitrate-reducing conditions, the biotransformation of 6:2 FtTAoS was observed to be faster than under sulfate-reducing conditions, though still slower than under aerobic conditions. acs.org

Table 1: Potential Biotic Transformation Products of this compound

Initial CompoundTransformation PathwayKey Enzymes/ConditionsResulting Products
This compoundEster HydrolysisEsterasesButanol, 3-(Methylthio)propionic acid
This compoundThioether OxidationMonooxygenases (aerobic)Butyl 3-(methylsulfinyl)propanoate
Butyl 3-(methylsulfinyl)propanoateSulfoxide OxidationMonooxygenases (aerobic)Butyl 3-(methylsulfonyl)propanoate

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis in Environmental Matrices)

Abiotic processes, including hydrolysis and photodegradation, can also contribute to the breakdown of this compound in the environment.

Hydrolysis: The ester bond in this compound can be cleaved through chemical hydrolysis. This reaction is typically dependent on pH, with rates increasing in both acidic and alkaline conditions. acs.orgresearchgate.net While stable in neutral aqueous solutions, the polymer backbone of poly(β-thioether ester ketal)s was found to hydrolyze in a mixture of aqueous HCl and acetone. acs.org Similarly, studies on other esters indicate that hydrolysis can be a significant degradation pathway, especially under alkaline conditions. researchgate.net

Photodegradation: Sunlight can induce the degradation of organic compounds, either through direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals. researchgate.net Thioethers are known to be susceptible to photo-oxidation. escholarship.org For example, TiO₂ photocatalyzed oxidation of aryl methyl sulfides leads to the formation of sulfoxides as the major product, with smaller amounts of sulfones. researchgate.net The photodegradation of poly(3-hexylthiophene) also showed a conversion of sulfur into sulfoxides and then sulfones. iaea.org Therefore, it is plausible that this compound could undergo similar photo-oxidation reactions in sunlit surface waters or on terrestrial surfaces. Reduced dissolved organic sulfur has been shown to be susceptible to photochemical oxidation to inorganic sulfate. acs.org

Table 2: Potential Abiotic Degradation Pathways for this compound

Degradation PathwayConditionsPotential Products
HydrolysisAcidic or alkaline pHButanol, 3-(Methylthio)propionic acid
PhotodegradationUV light, presence of photosensitizers (e.g., TiO₂)Butyl 3-(methylsulfinyl)propanoate, Butyl 3-(methylsulfonyl)propanoate, smaller organic molecules

Environmental Distribution and Persistence in Various Ecosystem Compartments

The environmental distribution of a chemical is governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to sorb to soil or sediment. This compound is a volatile compound with a reported boiling point of 197 °C. chemicalbook.com This suggests that volatilization from water and moist soil surfaces could be a significant transport mechanism into the atmosphere.

In the atmosphere , volatile organic sulfur compounds (VOSCs) can be transported over long distances and undergo photo-oxidation. ouc.edu.cn The degradation products in the atmosphere would likely include sulfur oxides. fishersci.com

In water , the compound's moderate water solubility would determine its concentration in the aqueous phase. fishersci.com Here, it would be subject to both biotic and abiotic degradation processes as described above. Studies on other VOSCs in freshwater lakes have shown that their concentrations can be influenced by factors such as phytoplankton activity and water temperature. mdpi.comresearchgate.net

In soil and sediment , the persistence of this compound would be influenced by its sorption to organic matter and clay particles, as well as the activity of soil microorganisms. ecetoc.org Given that many sulfur-containing esters are found to be biodegradable, it is expected that this compound would not be highly persistent in biologically active soil environments. d-nb.infonih.gov The degradation of phthalate (B1215562) esters, for example, has been shown to be effectively carried out by soil bacteria like Gordonia sp. nih.gov

Future Research Directions and Emerging Methodologies in Butyl 3 Methylthio Propanoate Studies

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Roles

Future research will increasingly rely on the integration of various "omics" disciplines to unravel the complex biological significance of Butyl 3-(methylthio)propanoate. This holistic approach, combining genomics, transcriptomics, proteomics, and metabolomics, will provide a more complete picture of its function in different organisms. For instance, multi-omics association analysis is already being used to understand the formation of flavor substances in meat, where lipids and their derivatives are inextricably linked to the generation of volatile compounds. frontiersin.org

By simultaneously analyzing an organism's complete set of genes, RNA transcripts, proteins, and metabolites, researchers can connect the genetic potential for producing this compound with its actual synthesis and its downstream effects on cellular processes. This can help in identifying the specific enzymes and metabolic pathways responsible for its biosynthesis. For example, studies on kiwifruit have utilized quantitative RT-PCR to identify specific alcohol acyltransferases involved in the formation of volatile esters like this compound, linking gene expression with compound production. ebi.ac.uk

Furthermore, integrating metabolomics data, which includes the profiling of volatile compounds, with other omics data can help elucidate the compound's role in inter-organismal communication and other ecological interactions. This comprehensive view is crucial for understanding how its production is regulated and what its ultimate biological functions are.

Development of Novel and Sustainable Synthetic Strategies

The development of environmentally friendly and efficient methods for synthesizing this compound and other thioethers is a key area of future research. Current chemical synthesis methods often rely on harsh conditions and toxic reagents. beilstein-journals.org Therefore, there is a growing interest in biocatalysis and green chemistry approaches.

Enzymatic synthesis, for example, offers a promising alternative. Lipases have been shown to be effective catalysts for the synthesis of thioesters, offering mild reaction conditions and high yields. semanticscholar.org Research has demonstrated that enzymes like lipase (B570770) TL IM can efficiently catalyze the synthesis of thioesters in continuous-flow microreactors, a method that is both high-yielding and environmentally friendly. semanticscholar.org Additionally, studies on microorganisms like Geotrichum candidum have shown the potential for enzymatic synthesis of short-chain S-methyl thioesters, although longer-chain compounds were primarily formed spontaneously. oup.com Further exploration of novel enzymes and reaction conditions will be crucial for developing sustainable industrial-scale production of this compound.

Other green synthesis strategies being explored include the use of solid acid catalysts for the reaction of alcohols with thiols, which can be performed under solvent-free conditions. beilstein-journals.org Another innovative approach involves a cascade oxygen-sulfur exchange reaction and aqueous anionic ring-opening polymerization to produce poly(hydroxyl thioether) from epoxides in water, a green and efficient method. rsc.org The use of xanthates as thiol-free reagents also presents a green and effective method for synthesizing thioethers, avoiding the use of foul-smelling and air-sensitive thiols. mdpi.com

Advancements in High-Throughput Analytical Platforms for Complex Mixtures

Analyzing volatile sulfur compounds like this compound in complex mixtures, such as food and biological samples, presents a significant challenge. Future research will focus on developing and refining high-throughput analytical platforms to meet this challenge. Techniques like gas chromatography-mass spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis of volatile organic compounds (VOCs). frontiersin.orgfrontiersin.org However, there is a need for faster and more efficient methods.

Recent advancements include the development of high-throughput toolboxes based on ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). researchgate.net These methods, sometimes involving derivatization to enhance sensitivity, allow for the rapid and comprehensive analysis of flavor compounds in a large number of samples. acs.orgnih.govnih.gov For instance, a UHPLC-MS/MS method has been developed for the high-throughput analysis of flavor compounds in mint, enabling the mapping of flavor alterations based on various factors. researchgate.netnih.gov

Another promising technique is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which allows for the direct, real-time analysis of VOCs without the need for sample preparation. syft.com This technology is particularly useful for high-throughput aroma analysis and can provide immediate insights into flavor release dynamics. syft.com The continued development of such platforms will be essential for quality control, product development, and research into the complex flavor profiles of various products.

Exploration of Undiscovered Biological and Ecological Interactions

The role of this compound and other volatile sulfur compounds in biological and ecological interactions is an area ripe for exploration. These compounds are known to play crucial roles in plant communication, defense against herbivores and pathogens, and as indicators of plant health. frontiersin.orgicarda.orgcgiar.org For example, monitoring plant-emitted VOCs can serve as an early indicator of pest infestations or pathogen infections. frontiersin.orgfrontiersin.org

Future research will likely focus on deciphering the specific roles of this compound in these interactions. This could involve studying its effect on insect behavior, its potential as a microbial signaling molecule, or its contribution to the characteristic aroma of decomposing organic matter. For instance, studies on the decomposition of human and animal remains have identified a variety of volatile compounds, including esters and sulfur-containing compounds, that could serve as specific markers. plos.orgresearchgate.net While this compound itself has not been explicitly identified as a key marker in these studies, the presence of related esters and sulfur compounds suggests a potential role.

Furthermore, understanding the production of such compounds by various microorganisms, such as the fungus Schizophyllum commune which produces a range of volatile sulfur compounds, could reveal novel ecological functions. mdpi.com Investigating the volatomes of different yeast species has already shown that specific sulfur-containing compounds can influence insect larval feeding. asm.org

Computational Modeling and Predictive Analytics in Chemical Research

Computational modeling and predictive analytics are becoming indispensable tools in chemical research, and their application to the study of this compound is a promising future direction. These approaches can be used to predict the properties of molecules, design new compounds with desired characteristics, and understand complex chemical and biological processes. numberanalytics.com

Machine learning and molecular modeling are being used to predict the flavor and fragrance properties of compounds, which can accelerate the discovery of new aroma molecules. numberanalytics.comanr.fr By analyzing the structural characteristics of known flavor molecules, computational models can help identify new candidates with specific sensory profiles. nih.gov For example, machine learning models are being developed to predict the hydrolysis rates of esters, which is important for understanding their stability and environmental fate. researchgate.net

In the context of catalysis, machine learning is being used to predict the outcomes of reactions, such as the hydrogenation of esters, which can aid in the discovery of more efficient catalysts. cam.ac.uk Computer-aided molecular design (CAMD) is another powerful tool that can be used to design novel fragrance molecules with specific properties. mdpi.com The integration of these computational approaches with experimental data will undoubtedly lead to a deeper understanding of this compound and facilitate the development of new applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.